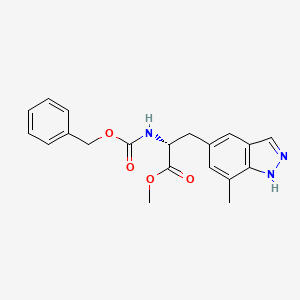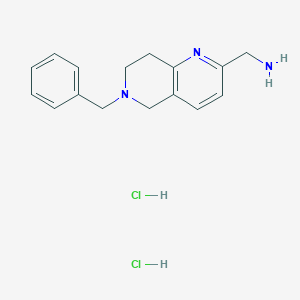
(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine dihydrochloride is a chemical compound with significant potential in various scientific fields. It is known for its unique structure, which includes a naphthyridine ring system, making it a subject of interest in medicinal chemistry and other research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine dihydrochloride typically involves multiple steps. One common method starts with the reaction of pyrrolidine and N-benzylpiperidone, followed by a series of reactions to form the naphthyridine ring . The reaction conditions often require specific temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often require controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in synthesizing other complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, particularly in developing drugs targeting specific receptors or enzymes.
Mécanisme D'action
The mechanism of action of (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
- 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Uniqueness
(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine dihydrochloride stands out due to its specific structure and potential applications in various fields. Its unique naphthyridine ring system and the presence of a methanamine group make it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H21Cl2N3 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
(6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C16H19N3.2ClH/c17-10-15-7-6-14-12-19(9-8-16(14)18-15)11-13-4-2-1-3-5-13;;/h1-7H,8-12,17H2;2*1H |
Clé InChI |
YQOGMVGEAACJLK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1N=C(C=C2)CN)CC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




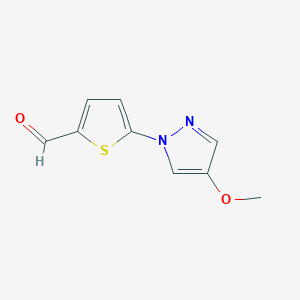


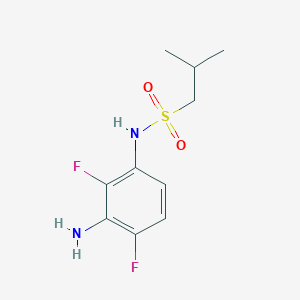
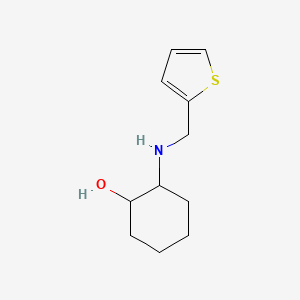
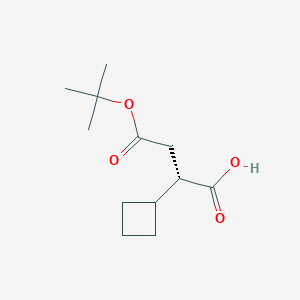
![1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13089015.png)
![(6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol](/img/structure/B13089024.png)
![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
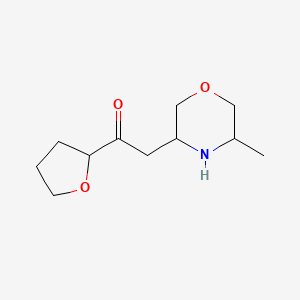
![1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)
